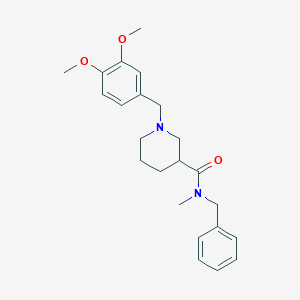
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been found to have potential applications in various areas, including neuroscience and pharmacology.
作用機序
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine exerts its pharmacological effects by binding to the 5-HT1A and 5-HT7 receptors, leading to the activation of various intracellular signaling pathways. This results in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects on behavior and physiology.
Biochemical and Physiological Effects:
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to modulate pain perception and regulate body temperature. These effects are thought to be mediated through the activation of the 5-HT1A and 5-HT7 receptors.
実験室実験の利点と制限
One of the main advantages of using 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for precise modulation of neuronal activity. However, one limitation is that 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has a relatively short half-life, which can make it difficult to maintain stable concentrations in vivo.
将来の方向性
There are several potential future directions for research on 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. One area of interest is the development of novel therapeutic agents based on the structure of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine. Another area of interest is the investigation of the effects of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine on other physiological systems, such as the cardiovascular and immune systems. Additionally, further research is needed to fully understand the mechanism of action of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine and its potential for use in the treatment of neuropsychiatric disorders.
Conclusion:
In conclusion, 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine is a piperazine derivative that has shown promise in the field of scientific research. Its selective activation of the 5-HT1A and 5-HT7 receptors has led to its investigation as a potential therapeutic agent for various neuropsychiatric disorders. While there are limitations to its use in lab experiments, the potential applications of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine make it a promising compound for further study.
合成法
The synthesis of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine involves the reaction of piperazine with 2,3-dimethoxybenzoyl chloride in the presence of a base catalyst. The reaction proceeds through an acylation mechanism, resulting in the formation of 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine as a white crystalline powder.
科学的研究の応用
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to act as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT7 receptors. This property has made it a promising candidate for the treatment of various neuropsychiatric disorders, including anxiety, depression, and schizophrenia. 1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine has also been studied for its potential use in drug discovery and development.
特性
製品名 |
1-Cyclopentyl-4-(2,3-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
(4-cyclopentylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-9-5-8-15(17(16)23-2)18(21)20-12-10-19(11-13-20)14-6-3-4-7-14/h5,8-9,14H,3-4,6-7,10-13H2,1-2H3 |
InChIキー |
JJNNRZFIBMFGFN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
![1'-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246830.png)


![(4-Phenylpiperazin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B246833.png)

![N-methyl-N-(phenylmethyl)-1-[[2-(trifluoromethyl)phenyl]methyl]-3-piperidinecarboxamide](/img/structure/B246835.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)
![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)



![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)